molecular formula C12H14O B097734 6,7-Dimethyl-1-tetralone CAS No. 19550-57-3

6,7-Dimethyl-1-tetralone

Cat. No. B097734
CAS RN: 19550-57-3
M. Wt: 174.24 g/mol
InChI Key: CVKLXAQUJMXVMC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1-tetralone is a cyclic ketone that serves as a versatile starting material for the synthesis of various compounds, including those with dopaminergic activity. Although the provided papers do not directly discuss 6,7-Dimethyl-1-tetralone, they do provide insights into the synthesis and properties of closely related tetralone derivatives, which can be informative for understanding the chemical behavior and applications of 6,7-Dimethyl-1-tetralone.

Synthesis Analysis

The synthesis of tetralone derivatives often begins with readily available starting materials, such as dimethoxyphenylacetic acid, as seen in the preparation of 6,7-dimethoxy-2-tetralone . This process involves several steps, including ring iodination, esterification, palladium-catalyzed Heck cross-coupling, catalytic hydrogenation, Dieckmann condensation, and decarboxylation. The reagents used are cost-effective and suitable for large-scale synthesis, suggesting that similar methods could be adapted for the synthesis of 6,7-Dimethyl-1-tetralone.

Molecular Structure Analysis

The molecular structure of tetralone derivatives is characterized by a fused cyclohexane and benzene ring, with various substituents influencing their reactivity and stereochemistry. For instance, the stereospecific conversion of 6-methoxy-1-tetralone into trans-3a,9b-dimethyl derivatives has been achieved, which are relevant to the synthesis of triterpenes . This indicates that the molecular structure of 6,7-Dimethyl-1-tetralone would also allow for specific stereochemical manipulations.

Chemical Reactions Analysis

Tetralone derivatives undergo a variety of chemical reactions, including epoxidation, acid hydrolysis, and acetoxylation, as demonstrated in the synthesis of 5,8-dimethyl-2-tetralone . These reactions can lead to the formation of different functional groups and ring modifications, which are crucial for further chemical transformations. The chemical reactivity of 6,7-Dimethyl-1-tetralone would likely be similar, allowing for diverse synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralone derivatives are influenced by their substituents. Methoxy-substituted tetralones, for example, are highly reactive and serve as important raw materials for the synthesis of natural products, analgesics, morphines, and steroids . The presence of methyl and methoxy groups can affect properties such as solubility, boiling point, and reactivity. Therefore, 6,7-Dimethyl-1-tetralone would be expected to have distinct properties that make it suitable for specific synthetic applications.

Scientific Research Applications

Synthesis of Dopaminergic Agonists

6,7-Dimethyl-1-tetralone has been utilized in the synthesis of potent dopaminergic agonists. These compounds, including 2-amino-6,7-dihydroxytetrahydronaphthalene, have shown the ability to release neurotransmitters such as dopamine and noradrenaline in vitro, highlighting their potential importance in neurological research and therapy (Horn, Grol, Dijkstra, & Mulder, 1978).

Heterocyclic Mesomeric Betaines

The compound has been used in the preparation of heterocyclic mesomeric betaines, which react with various compounds to give substituted tetralone derivatives. This demonstrates its versatility in creating complex organic structures (Morgan, Ollis, & Stanforth, 2000).

Cost-Effective Synthesis Method

6,7-Dimethyl-1-tetralone has been synthesized in a cost-effective and practical manner. This synthesis is notable for its good overall yield, starting from readily available materials, making it suitable for large-scale production (Qandil, Miller, & Nichols, 1999).

Electrochemical Behavior Study

Research has investigated the electrochemical reduction of 4-(5',6',7',8'-tetrahydro-naphthalene)-1-tetralone. This study in aprotic solvent contributes to the understanding of its electrochemical properties, which is essential in fields like electrochemistry and material science (Shekhawat, Sharma, Bhargava, & Sharma, 2013).

Tetracyclic Triterpene Synthesis

The compound is used in the synthesis of tetracyclic triterpenes, important organic compounds with applications in pharmaceuticals and other fields (Packer & Whitehurst, 1978).

Synthesis of Benzomorphans

6,7-Dimethyl-1-tetralone is integral in synthesizing benzomorphan derivatives, which have shown potential as analgesics. This showcases its role in developing new pharmaceutical compounds (Inoue, O-ishi, & May, 1975).

Antifertility Activity Study

The compound has been used in the study of silasteroids with potential antifertility activities. This research contributes to the understanding of new contraceptive methods (Pitt, Friedman, Rector, Wani, 1974).

Safety And Hazards

6,7-Dimethyl-1-tetralone is harmful if swallowed . In case of accidental ingestion, medical help should be sought immediately . It is recommended to avoid dust formation and breathing in vapors, mist, or gas .

properties

IUPAC Name

6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKLXAQUJMXVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308849
Record name 6,7-Dimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-1-tetralone

CAS RN

19550-57-3
Record name 6,7-Dimethyltetral-1-one
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Record name 6,7-Dimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHYL-1-TETRALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NP Buu-Hoi, G Saint-Ruf, P Jacquignon… - Journal of the Chemical …, 1963 - hero.epa.gov
5, 7-and 6, 7-Dimethyl-1-tetralone, but not the 5, 8-isomer, readily underwent Pfltzinger reactions with dimethylisatins, leading to tetramethylbenz [c] acridines. All three tetralones, on the …
Number of citations: 4 hero.epa.gov
RG Ryles - 1977 - search.proquest.com
The new work described in this Thesis primarily describes the Diels-Alder reactivity of some acyl-1, 4-benzoquinones with one and two equivalents of cyclopentadiene (Chapters II and …
Number of citations: 0 search.proquest.com
MC Kloetzel, HL Herzog - Journal of the American Chemical …, 1950 - ACS Publications
II, R= H The realization of this reaction, under conditions which do not suffice to make naphthalene itself react significantly, was attributed to the activating influence of fourmethyl groups …
Number of citations: 58 pubs.acs.org
RL Blankespoor - 1971 - search.proquest.com
Ł tions have since resulted on studies of Semidiones in Saturated ring systems (l-l3). The interpretation of the electron spin resonance (ESR) spectra obtained from these paramagnetic …
Number of citations: 1 search.proquest.com
AH Rees, K Simon - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
A new rearrangement of a substituted 5H-1-benzazepine-5-one is described. A new route to certain dimethyl-1-benzazepines has been developed and linked up with a known synthesis…
Number of citations: 10 cdnsciencepub.com
EJ Corey, H Estreicher - Tetrahedron Letters, 1981 - Elsevier
A practical synthesis of 3-nitrocycloalkenones and their utilization as dienophiles in the Diels-Alder reaction are described. The results demonstrate a reverse affinity equivalency …
Number of citations: 76 www.sciencedirect.com
YB Basavaraju, Devaraju - Indian Journal …, 2002 - DR RS VARMA C-85 SECTOR-B …
Number of citations: 10

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